

Spectroscopic Profile of 2-Aminonicotinaldehyde: A Comparative Analysis

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Compound of Interest

Compound Name: 2-Aminonicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for **2-Aminonicotinaldehyde** and its structural isomers, 2-Aminobenzaldehyde and 3-Aminobenzaldehyde. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Aminonicotinaldehyde** and its isomers.

¹H NMR Spectral Data

Solvent: DMSO-d₆

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
2-Aminonicotinaldehyde	9.78	s	-	-CHO
7.34	s	-	-NH ₂	
7.15	d	7.0	Ar-H	
7.00	d	7.0	Ar-H	
6.60-6.84	m	-	Ar-H	
2-Aminobenzaldehyde ^[1]	9.87	s	-	-CHO
7.51 (m)	m	-	Ar-H	
7.30 (m)	m	-	Ar-H	
7.20	s	-	-NH ₂	
6.84	d	8.4	Ar-H	
6.62	d	0.8	Ar-H	
3-Aminobenzaldehyde ^[2]	8.49	s	-	-CHO
7.12 (m)	m	-	Ar-H	
6.98	d	7.3	Ar-H	
6.72	d	7.5	Ar-H	
5.28	s	-	-NH ₂	

¹³C NMR Spectral Data

Solvent: DMSO-d₆

Compound	Chemical Shift (δ) [ppm]	Assignment
2-Aminonicotinaldehyde[3]	189.11	-CHO
157.60	Ar-C	
148.16	Ar-C	
143.03	Ar-C	
113.67	Ar-C	
111.41	Ar-C	
2-Aminobenzaldehyde[1]	194.33	-CHO
151.19	Ar-C	
136.02	Ar-C	
135.45	Ar-C	
118.34	Ar-C	
116.36	Ar-C	
115.47	Ar-C	
3-Aminobenzaldehyde[2]	162.24	-CHO
149.48	Ar-C	
134.84	Ar-C	
129.78	Ar-C	
117.61	Ar-C	
117.44	Ar-C	
112.80	Ar-C	

IR Spectral Data

Sample Preparation: KBr Pellet

Compound	Wavenumber (cm ⁻¹)	Assignment
2-Aminonicotinaldehyde[3]	3414	N-H stretch
1655	C=O stretch (aldehyde)	
1565	C=N stretch (pyridine)	
2-Aminobenzaldehyde	~3400	N-H stretch
~1650	C=O stretch (aldehyde)	
~1610, 1450	Aromatic C=C stretch	
3-Aminobenzaldehyde	~3400, 3300	N-H stretch
~1680	C=O stretch (aldehyde)	
~1600, 1450	Aromatic C=C stretch	

UV-Vis Spectral Data

Compound	λ_{max} (nm)	Solvent
2-Aminonicotinaldehyde[3]	~225-285	DMF
2-Aminobenzaldehyde[4]	430	Not Specified
3-Aminobenzaldehyde	235-240, 275-295, 310	Not Specified

Mass Spectrometry Data

Compound	Key Fragments (m/z)	Interpretation
2-Aminonicotinaldehyde	122 (M ⁺)	Molecular Ion
2-Aminobenzaldehyde[5]	211 (M ⁺ of phenylhydrazone derivative)	Molecular Ion of derivative
105, 77	Fragmentation of aromatic ring	
3-Nitrobenzaldehyde (related compound)[6]	151 (M ⁺)	Molecular Ion
150 ([M-H] ⁺)	Loss of a hydrogen radical	
105 ([M-NO ₂] ⁺)	Loss of the nitro group	
77 ([C ₆ H ₅] ⁺)	Phenyl cation	
51	Loss of acetylene	

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: 400 MHz NMR Spectrometer.
 - Pulse Program: Standard single-pulse experiment.

- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 0-12 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Spectroscopy:
 - Instrument: 100 MHz NMR Spectrometer.
 - Pulse Program: Standard proton-decoupled experiment.
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 0-200 ppm
 - Reference: DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a small amount of the mixture into a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Instrument: FT-IR Spectrometer.
 - Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm^{-1} .
- Number of Scans: 16
- A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., Dimethylformamide - DMF) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8 (typically in the $\mu\text{g/mL}$ range).
- Data Acquisition:
 - Instrument: UV-Vis Spectrophotometer.
 - Scan Range: 200-800 nm.
 - Blank: Use the same solvent as used for the sample preparation as the blank.
 - Record the absorbance spectrum and identify the wavelength of maximum absorbance (λ_{max}).

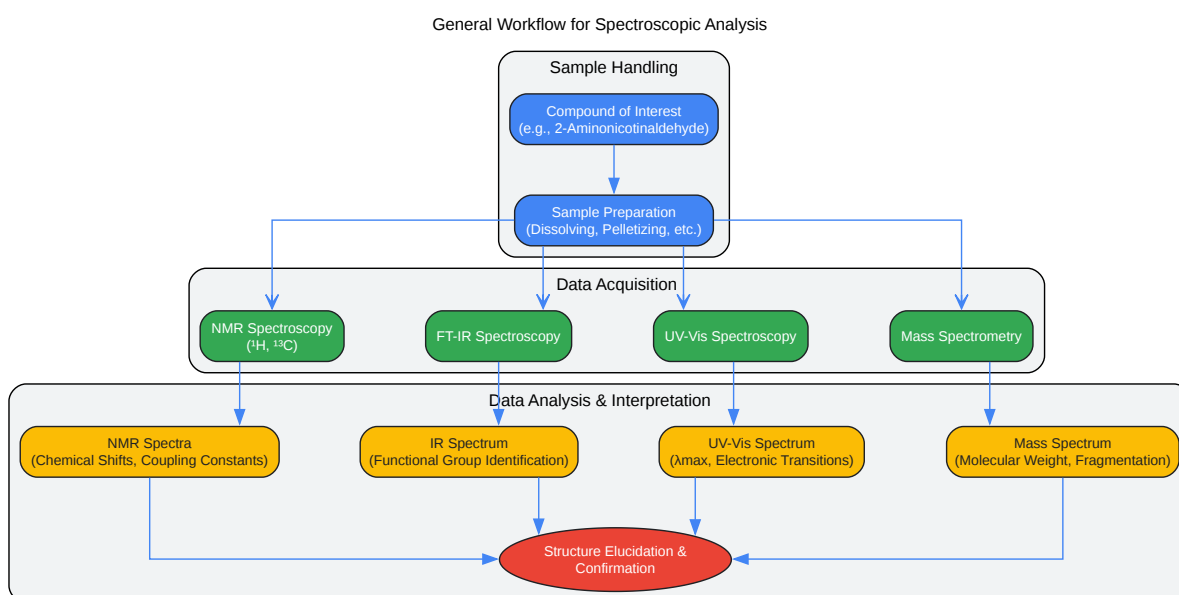
Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
 - The concentration should be in the range of 1-10 $\mu\text{g/mL}$.
- Data Acquisition (Electron Ionization - EI):
 - Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer to be ionized and fragmented.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Spectroscopic Analysis Workflow.

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References

- 1. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
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